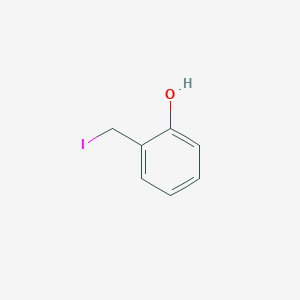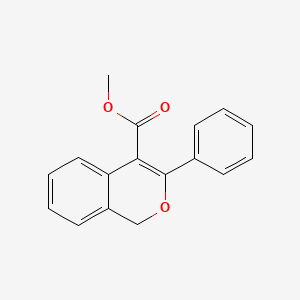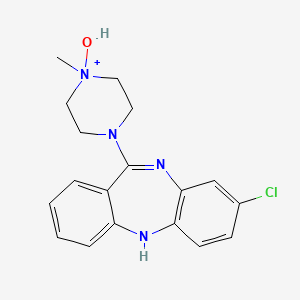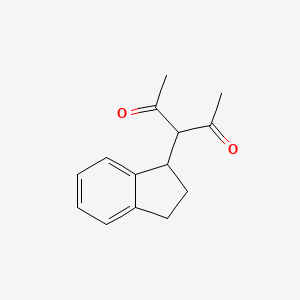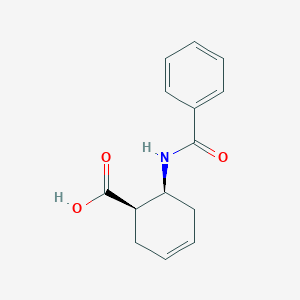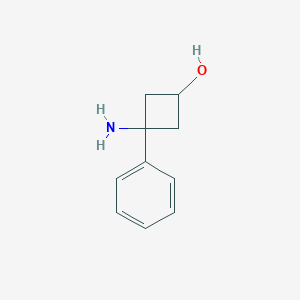![molecular formula C18H14FNO B12520138 5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorine atom and a biphenyl moiety with a methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.
Industrial Production Methods: In an industrial setting, the production of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the biphenyl moiety, potentially leading to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Introduction of various substituents such as halogens or nitro groups.
科学的研究の応用
Chemistry: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to create analogs with improved pharmacological properties.
Industry: In the industrial sector, 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
5-Fluoro-2-methoxy-4-pyrimidinone: This compound shares the fluorine and methoxy substituents but has a pyrimidine ring instead of a biphenyl moiety.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group and a pyridine ring, offering different chemical properties and applications.
Uniqueness: 5-Fluoro-2-(4’-methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a fluorinated pyridine ring and a biphenyl moiety with a methoxy group. This structure provides a balance of electronic and steric properties, making it versatile for various applications in research and industry.
特性
分子式 |
C18H14FNO |
|---|---|
分子量 |
279.3 g/mol |
IUPAC名 |
5-fluoro-2-[2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C18H14FNO/c1-21-15-9-6-13(7-10-15)16-4-2-3-5-17(16)18-11-8-14(19)12-20-18/h2-12H,1H3 |
InChIキー |
LPNUOLKVCIOMOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C3=NC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


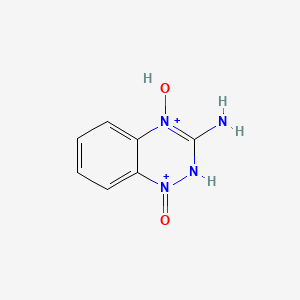
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
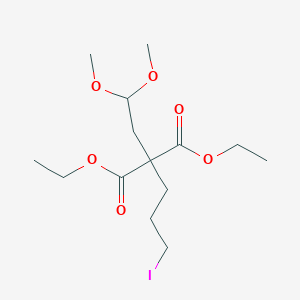
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

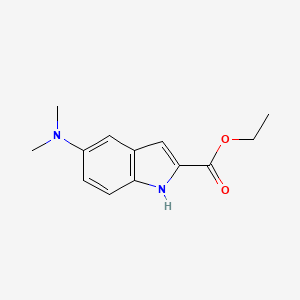
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
